Home > Products > Screening Compounds P126995 > (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -

(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog Number: EVT-6172106
CAS Number:
Molecular Formula: C22H23F3N4O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

    Antioxidant Activity: Pyrazolo[1,5-a]pyrimidines have shown the ability to scavenge free radicals and prevent oxidative stress, potentially beneficial for treating conditions related to oxidative damage [].

    Antibacterial Activity: Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, presenting opportunities for developing new antibacterial agents [].

    Anticancer Activity: Certain pyrazolo[1,5-a]pyrimidines have demonstrated cytotoxicity against cancer cell lines, making them potential candidates for anticancer drug development [, ].

    CRF Receptor Antagonist: This class can act as antagonists for corticotropin-releasing factor (CRF) receptors, which are implicated in stress and anxiety disorders, suggesting potential therapeutic applications in this area [].

    GABAA Receptor Modulators: Pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate GABAA receptors, which are important targets for drugs treating anxiety, insomnia, and epilepsy [, ].

Synthesis Analysis

    Condensation Reactions: This common method involves reacting substituted pyrazoles or pyrimidines with suitable reactants. For example, one study describes synthesizing pyrazolo[1,5-a]pyrimidines by reacting 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate [].

    Ring Transformations: Another approach utilizes ring transformations of existing heterocyclic systems. A paper details the conversion of cyclopropa[e]pyrazolo[1,5-a]pyrimidines into pyrrolo[3,4-e]-pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3]diazepines via reactions with amines [].

    Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple pyrazolo[1,5-a]pyrimidine derivatives, accelerating drug discovery efforts [, ].

Chemical Reactions Analysis

    Reduction: Catalytic hydrogenation of cyclopropa[e]pyrazolo[1,5-a]pyrimidines leads to ring-opening or reduction, depending on the catalyst used [].

    Nucleophilic Substitution: Reactions with amines exemplify this, resulting in the formation of diverse derivatives [].

    Hydrolysis: Conversion of esters to carboxylic acids, like the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one [].

Mechanism of Action

    Antioxidant Activity: May involve scavenging free radicals through electron donation or hydrogen atom transfer [].

    Receptor Modulation: May bind to specific receptors, like CRF or GABAA receptors, modulating their activity [, , ].

Applications
  • Development of novel antioxidants: For treating diseases related to oxidative stress [].
  • Discovery of new antibacterial agents: Addressing the growing threat of antibiotic resistance [].
  • Design of anticancer drugs: Offering new strategies for cancer treatment [, ].
  • Therapeutic agents for stress and anxiety: Targeting CRF receptors involved in these conditions [].
  • Development of drugs for neurological disorders: By modulating GABAA receptor activity [, ].

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)

Compound Description: This compound demonstrated the highest antioxidant activity among a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives. Its half-maximal inhibitory concentration (IC50) was 15.34 μM, comparable to ascorbic acid (IC50 = 13.53 μM) used as a standard. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The variations lie in the substituents at the 2, 5, and 7 positions. This highlights the potential of modifying substituents on the pyrazolo[1,5-a]pyrimidine scaffold to influence antioxidant activity. []

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

Compound Description: This compound exhibited the best antibacterial activity against Gram-positive Bacillus subtilis among the tested pyrazolo[1,5-a]pyrimidine derivatives. It had a zone of inhibition (ZOI) of 23.0 ± 1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The variations lie in the substituents at the 2, 5, and 7 positions, emphasizing the impact of substituent modifications on the pyrazolo[1,5-a]pyrimidine core for antibacterial activity. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f)

Compound Description: This compound displayed the highest cytotoxicity against human breast adenocarcinoma (MCF-7) cells among the tested pyrazolo[1,5-a]pyrimidine derivatives, with an IC50 of 55.97 μg/mL, compared to the known drug Lapatinib (IC50 = 79.38 μg/mL). []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The differences are in the substituents at the 3, 5, and 7 positions, suggesting that modifications at these positions on the pyrazolo[1,5-a]pyrimidine framework can influence cytotoxicity. []

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates

Compound Description: This group of compounds, with Ar being either 4-chlorophenyl or 4-methoxyphenyl, serves as intermediates in synthesizing novel heterocyclic systems with potential pharmacological applications. []

Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine structure with (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. They highlight the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for developing new heterocyclic compounds and showcase the importance of substituents in fine-tuning their properties. []

8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: This compound acts as a corticotropin-releasing factor (CRF) receptor antagonist. []

Relevance: While structurally distinct from (1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this compound highlights the pharmacological relevance of pyrazolo[1,5-a]pyrimidine derivatives and their potential in targeting specific biological pathways. []

Properties

Product Name

(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

(1-methylpiperidin-3-yl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-28-9-5-6-14(12-28)13-32-21(30)16-11-26-29-19(22(23,24)25)10-17(27-20(16)29)15-7-3-4-8-18(15)31-2/h3-4,7-8,10-11,14H,5-6,9,12-13H2,1-2H3

InChI Key

CLRRAWGPZSKLJD-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)COC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC

Canonical SMILES

CN1CCCC(C1)COC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.